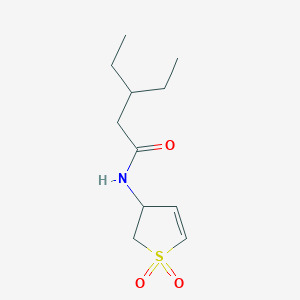
2-(2-methylphenyl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(4-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that belongs to the class of amides. This compound has gained a lot of attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide have been extensively studied. Studies have shown that this compound has anti-inflammatory and analgesic properties that make it a potential candidate for the treatment of various inflammatory diseases and chronic pain conditions. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide in lab experiments is its potential as a therapeutic agent. Additionally, this compound has low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its cost, as it can be expensive to synthesize.
将来の方向性
There are several future directions for the research on 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide. One of the most significant directions is the development of this compound as a therapeutic agent for various inflammatory diseases and chronic pain conditions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of this compound can be optimized to reduce the cost and increase the yield. Finally, more studies are needed to explore the potential of this compound in other research applications, such as cancer treatment and drug delivery systems.
Conclusion:
In conclusion, 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is a promising compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound has anti-inflammatory and analgesic properties that make it a potential candidate for the treatment of various inflammatory diseases and chronic pain conditions. Additionally, this compound has low toxicity and good bioavailability, which makes it a promising candidate for further research. Further studies are needed to understand the mechanism of action of this compound, its potential side effects, and its application in other research areas.
合成法
The synthesis of 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide can be achieved through various methods. One of the most common methods is the reaction between 2-methylbenzoyl chloride and 4-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide as the final product. Other methods include the reaction between 2-methylphenyl isocyanate and 4-methylphenylamine or the reaction between 2-methylbenzamide and 4-methylphenyl isocyanate.
科学的研究の応用
2-(2-methylphenyl)-2-(2-methylphenyl)-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide has been extensively studied for its potential use in various research applications. One of the most significant applications of this compound is its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and analgesic properties that make it a potential candidate for the treatment of various inflammatory diseases and chronic pain conditions.
特性
IUPAC Name |
2-(2-methylphenyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-9-15(10-8-12)17-16(18)11-14-6-4-3-5-13(14)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGNFAQBITXSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5482787.png)
![4-[2-(2-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5482790.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5482791.png)
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5482798.png)
![N,N-dimethyl-N'-[(1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl]-1,3-propanediamine](/img/structure/B5482802.png)
![1-(6-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5482810.png)

![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5482822.png)
![N-methyl-1-(2-methylbenzyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482824.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5482838.png)
![4-tert-butyl-2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylmethyl)phenol](/img/structure/B5482841.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5482848.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5482851.png)